Eschscholtzxanthin

Description

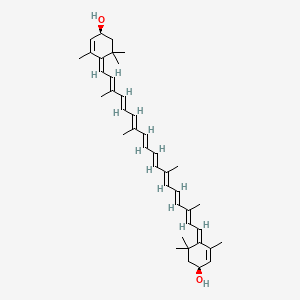

Structure

2D Structure

3D Structure

Properties

CAS No. |

472-73-1 |

|---|---|

Molecular Formula |

C40H54O2 |

Molecular Weight |

566.9 g/mol |

IUPAC Name |

(1S,4E)-4-[(2E,4E,6E,8E,10E,12E,14E,16E,18E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-ylidene]-3,7,12,16-tetramethyloctadeca-2,4,6,8,10,12,14,16-octaenylidene]-3,5,5-trimethylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35-36,41-42H,27-28H2,1-10H3/b15-11+,16-12+,19-13+,20-14+,29-17+,30-18+,31-21+,32-22+,37-23-,38-24-/t35-,36-/m1/s1 |

InChI Key |

DHHWDJUUTBWANN-WUEUEEBUSA-N |

SMILES |

CC1=CC(CC(C1=CC=C(C)C=CC=C(C)C=CC=CC(=CC=CC(=CC=C2C(=CC(CC2(C)C)O)C)C)C)(C)C)O |

Isomeric SMILES |

CC\1=C[C@H](CC(/C1=C\C=C(\C=C\C=C(\C=C\C=C\C(=C\C=C\C(=C\C=C\2/C(C[C@@H](C=C2C)O)(C)C)\C)\C)/C)/C)(C)C)O |

Canonical SMILES |

CC1=CC(CC(C1=CC=C(C)C=CC=C(C)C=CC=CC(=CC=CC(=CC=C2C(=CC(CC2(C)C)O)C)C)C)(C)C)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Eschscholtzxanthin in Biological Systems

Primary Plant Sources and Species-Specific Accumulation

The accumulation of eschscholtzxanthin is highly specific to certain plant species and is often localized within particular organs, such as petals, leaves, or fruit arils.

The California poppy (Eschscholzia californica) is the namesake and primary model organism for the study of this compound. oup.com This plant is a member of the Papaveraceae family and is well-regarded for its vibrant floral displays, which are largely due to the presence of this unique carotenoid. frontiersin.org The intense yellow to orange pigmentation of the poppy's four petals is a direct result of the accumulation of this compound and its esters. nih.govoup.com While orange flowers are common, natural variations to yellow and white exist, corresponding to differences in carotenoid content. frontiersin.orgnih.gov

The study of floral genes in the California poppy has provided significant insights into the molecular mechanisms that govern floral pigmentation. oup.com Its status as a genetically tractable representative of the basal eudicots makes it a valuable resource for analyzing carotenoid biosynthesis. nih.govoup.com Research indicates that the primary carotenoid components in the orange flowers are esters of this compound. oup.com

The leaves of the common box (Buxus sempervirens) are a notable source of this compound and its derivatives, including monoanhydrothis compound and anhydrothis compound. nih.govthieme-connect.com Unlike in the California poppy where the pigment is consistently present in flowers, the accumulation in Buxus leaves is a dynamic process linked to seasonal changes. nih.gov The reddening of boxwood leaves during winter is a response to photoinhibitory conditions, such as high light combined with low temperatures. nih.govthieme-connect.com

This seasonal accumulation is a photoprotective mechanism. nih.govresearchgate.net During winter, the synthesis of these red carotenoids occurs in coordination with other protective systems within the plant's chloroplasts. nih.govthieme-connect.com This process is reversible; when the photosynthetic tissues are returned to more favorable conditions, the red pigments dissipate, and the leaves revert to their green color. nih.gov The degree of reddening can vary, leading to a range of leaf color phenotypes from green to orange, which is mainly due to the differing accumulation levels of red carotenoids and xanthophyll esters. nih.govthieme-connect.com

Beyond the primary sources, this compound has been identified in a few other distinct plant taxa.

Other Documented Plant Species and Taxa

Opuntia ficus-indica (Cactus Fruit)

Early research identified this compound in the fruit of the cactus Opuntia ficus-indica. researchgate.net In one analysis, this carotenoid was reported to constitute 13.7% of the total carotenoid content of the fruit. researchgate.net However, it is important to note that more recent studies on the pigments of Opuntia ficus-indica fruit primarily focus on betalains (B12646263) (indicaxanthin and betanin) as the compounds responsible for their yellow, orange, and red colors. nih.govresearchgate.net

Zygophyllum album

The desert plant Zygophyllum album has been found to contain a complex mixture of carotenoids, including this compound. researchgate.net In an analysis of its carotenoid profile, this compound represented a minor component, accounting for 2.7% of the total carotenoids. researchgate.net The dominant carotenoids in this species were found to be antheraxanthin (B39726) (51.2%) and β-carotene (33.0%). researchgate.net

Carotenoid Composition in Opuntia ficus-indica and Zygophyllum album

The following table details the percentage of different carotenoids found in the total carotenoid content of Opuntia ficus-indica fruit and Zygophyllum album. Data sourced from Czeczuga (1974). researchgate.net

| Carotenoid | Opuntia ficus-indica (fruit) (%) | Zygophyllum album (%) |

| α-Carotene | - | 3.7 |

| β-Carotene | - | 33.0 |

| γ-Carotene derivative | 1.9 | - |

| Lutein (B1675518) | 13.5 | 3.3 |

| Lutein-5,6-epoxide | 24.2 | 5.0 |

| Zeaxanthin (B1683548) | 10.2 | 1.1 |

| Isozeaxanthin | 17.0 | - |

| Antheraxanthin | - | 51.2 |

| This compound | 13.7 | 2.7 |

| Unknown Carotenoid | 19.5 | - |

Taxus cuspidata (Japanese Yew)

This compound has also been reported in the arils (the fleshy, berry-like covering of the seed) of the Japanese yew, Taxus cuspidata. researchgate.netmassbank.eu Research into the pigment profiles of the Taxus genus has confirmed the presence of exceptional retro-carotenoids. researchgate.net Specifically, the uncommon yellow arils of Taxus baccata 'Lutea', a cultivar of the closely related European yew, were found to primarily contain this compound isomers and esters. researchgate.net This suggests that this compound is a key pigment in the yellow-colored arils within this genus. researchgate.net

Presence in Microorganisms and Other Biological Entities

The distribution of carotenoids is vast, extending to various microorganisms. However, the specific presence of this compound appears to be taxonomically limited based on current research.

Information regarding the presence of this compound in the microorganism Euglena rubida is not substantiated by available scientific literature. While various algae and microorganisms are known to produce a wide array of carotenoids, a specific link to this compound in this species could not be confirmed.

Tissue and Organ-Specific Localization within Organisms

The accumulation of this compound is not uniform throughout an organism; it is often concentrated in specific tissues and organs where it serves distinct functions.

This compound is a prominent pigment in the floral tissues of the California poppy (Eschscholzia californica), the plant from which it was first isolated and named. polivkalab.czwildseedfarms.com It is the principal carotenoid responsible for the characteristic bright orange color of the wild-type flowers. nih.gov Research has shown that mutations affecting the carotenoid biosynthetic pathway lead to flower color variations ranging from white to yellow and orange. nih.gov In all these variants, the coloration of the petals and pollen is co-inherited, indicating that the same genes, and thus the same pigments, control the color in both tissues. nih.gov In the vibrant orange flowers, this compound and another retro-carotenoid, retro-carotene-triol, are the predominant carotenoids, found mainly in esterified forms. nih.gov The intense coloration is thought to play a role in attracting pollinators.

While prominent in flowers, this compound also accumulates in the foliar tissues of certain plants under specific conditions. A notable example is the common boxwood (Buxus sempervirens). polivkalab.cznih.gov The leaves of this evergreen shrub accumulate red carotenoids, including this compound and its derivatives (monoanhydrothis compound and anhydrothis compound), as a response to photoinhibitory conditions during winter. nih.gov This accumulation is part of a coordinated photoprotective strategy, occurring alongside a decrease in chlorophyll (B73375) content. nih.gov The red pigments are thought to act as a light screen or as antioxidants, protecting the photosynthetic apparatus from damage during periods of high light and low temperatures. nih.gov Unlike the permanent accumulation in chromoplasts of petals, the plastids in these red leaves can revert to chloroplasts when environmental conditions become more favorable. nih.gov

While this compound is found in plants that produce fruits and seeds, such as Eschscholzia californica and Buxus sempervirens, specific details on its accumulation within these reproductive structures are not extensively documented in the available literature. strictlymedicinalseeds.comsouthernhighlandsreserve.org The fruit of Buxus sempervirens and the seeds of Eschscholzia californica are recognized parts of the plant, but studies have focused on the carotenoid content in foliar and floral tissues, respectively. nih.govnih.gov Therefore, a definitive statement on the presence and concentration of this compound in the fruits and seeds of these or other species cannot be made based on the current search results.

Environmental and Ecological Influences on Natural Distribution

The distribution and concentration of this compound in nature are significantly influenced by environmental and ecological factors.

The most direct environmental trigger for this compound production is observed in Buxus sempervirens. The accumulation of this red carotenoid in its leaves is a direct response to winter stress, specifically high light exposure combined with low temperatures (photoinhibition). nih.gov This seasonal variation demonstrates a dynamic relationship between the environment and the plant's biochemical profile. The process is reversible, with the red carotenoids diminishing as temperatures rise and light conditions become less harsh. nih.gov

Ecological pressures also shape the distribution of this pigment. In the California poppy, the brilliant orange color conferred by this compound is a key ecological trait. wildseedfarms.com This vibrant display serves to attract insect pollinators, which is crucial for the plant's reproductive success. wildseedfarms.com The distribution of the plant itself, which prefers dry, nutrient-poor soils and full sun, dictates the geographical areas where this pigment is prevalent in the flora. strictlymedicinalseeds.comwildseedfarms.com Therefore, factors that influence plant distribution, such as climate, soil properties, and topography, indirectly control the natural distribution of this compound. frontiersin.org Human activities, such as the introduction of the California poppy to new environments like Chile, have also expanded its geographical and ecological range. nih.gov

Data Tables

Table 1: Tissue and Organ-Specific Localization of this compound

| Organism | Tissue/Organ | Primary Finding | Reference(s) |

| Eschscholzia californica (California Poppy) | Floral Petals & Pollen | Principal carotenoid responsible for orange color; present as esters along with retro-carotene-triol. | nih.gov |

| Buxus sempervirens (Common Boxwood) | Foliar Tissues (Leaves) | Accumulates during winter in response to photoinhibitory stress as part of a photoprotective mechanism. | polivkalab.cznih.gov |

Biosynthesis and Metabolic Pathways of Eschscholtzxanthin

General Carotenoid Biosynthetic Pathway: Precursors and Early Steps

Carotenoids are tetraterpenoid pigments synthesized from isoprene (B109036) units. wikipedia.org In plants, the biosynthesis begins in plastids via the methylerythritol 4-phosphate (MEP) pathway. aocs.orgfrontiersin.org This pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). wikipedia.orgfrontiersin.orgmdpi.com

The key steps leading to the central carotenoid precursor, lycopene (B16060), are as follows:

Formation of GGPP : Geranylgeranyl diphosphate synthase (GGPS) catalyzes the condensation of three IPP molecules with one DMAPP molecule to form the 20-carbon geranylgeranyl diphosphate (GGPP). aocs.orgmdpi.comresearchgate.net GGPP is a crucial precursor not only for carotenoids but also for chlorophylls, tocopherols, and gibberellins. aocs.orgfrontiersin.org

Phytoene (B131915) Synthesis : The first committed step in the carotenoid-specific pathway is the head-to-head condensation of two GGPP molecules to form the colorless 40-carbon compound, 15-cis-phytoene. wikipedia.orgresearchgate.net This reaction is catalyzed by phytoene synthase (PSY), which is widely considered a major rate-limiting enzyme in carotenoid biosynthesis. researchgate.netnih.gov

Desaturation and Isomerization : Phytoene undergoes a series of desaturation and isomerization reactions to form all-trans-lycopene. nih.gov This involves the enzymes phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), ζ-carotene isomerase (Z-ISO), and carotenoid isomerase (CRTISO). researchgate.net These steps introduce a series of conjugated double bonds, creating the chromophore that gives carotenoids their characteristic colors. wikipedia.org

Cyclization : Lycopene represents a critical branch point in the pathway. aocs.orgfrontiersin.org The action of lycopene cyclases, such as lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE), adds β- or ε-rings to the ends of the linear lycopene molecule, leading to the formation of α-carotene (one β-ring, one ε-ring) and β-carotene (two β-rings). frontiersin.orgmdpi.com

Specificity of Retro-Carotenoid Biosynthesis within the Pathway

Eschscholtzxanthin is classified as a retro-carotenoid. researchgate.net This structural class is defined by a shift in the position of the conjugated polyene double bonds relative to the end groups, compared to more common carotenoids like β-carotene. This structural alteration is responsible for the unique spectral properties and vibrant colors of compounds like this compound and rhodoxanthin (B85631). researchgate.netdntb.gov.ua

The precise biosynthetic pathway that diverts from the main carotenoid pathway to form this compound in California poppy is not fully elucidated. oup.comresearchgate.net It is hypothesized to occur downstream of the formation of common xanthophylls like zeaxanthin (B1683548). massey.ac.nzpsu.edu The conversion involves enzymatic reactions that modify the standard carotenoid backbone into the retro-configuration, but the specific enzymes catalyzing this transformation remain largely unknown. researchgate.net

Enzymology of this compound Formation

The enzymatic steps required to synthesize this compound from a precursor like zeaxanthin are a key area of research.

Identification and Functional Characterization of Novel Enzymes (e.g., oxygenases involved in retro-carotenoid synthesis)

As of recent studies, the specific enzymes responsible for the formation of this compound have not been definitively identified or characterized. oup.comresearchgate.net The pathway proposed for carotenogenesis in California poppy indicates that unknown enzymes are responsible for the conversion of precursor carotenoids into this compound. researchgate.net While research on other organisms has identified enzymes with promiscuous activities capable of creating related structures, the dedicated oxygenases or other enzymes for retro-carotenoid synthesis in E. californica remain to be discovered. researchgate.net

Gene Expression and Regulation of Biosynthetic Enzymes

In many plants, the carotenoid biosynthetic pathway is regulated at the transcriptional level, where the accumulation of certain carotenoids can provide feedback to regulate the expression of biosynthetic genes. jst.go.jpmassey.ac.nz However, studies in Eschscholzia californica suggest a different regulatory mechanism.

Research using virus-induced gene silencing (VIGS) to alter the carotenoid profile in poppy petals found that significant changes in carotenoid metabolites did not lead to corresponding changes in the transcript abundance of other, non-targeted carotenogenesis genes. massey.ac.nzmassey.ac.nznih.gov This indicates a lack of transcriptional feedback regulation by carotenoid metabolites in the petals of California poppy. massey.ac.nzmassey.ac.nz Instead, it is proposed that the regulation of carotenoid accumulation in this species is more closely linked to the sequestration and storage of the pigments, possibly through esterification, rather than the transcriptional control of biosynthetic enzymes. nih.gov

Genetic Control of this compound Accumulation

The genetic basis of this compound levels can be investigated by disrupting key genes in the carotenoid pathway and observing the effects on pigment profiles.

Gene Silencing Studies and Pathway Perturbations (e.g., Virus-Induced Gene Silencing in E. californica targeting PDS, ZDS, βOH, ZEP genes)

Virus-Induced Gene Silencing (VIGS) has been effectively used in Eschscholzia californica to study the function of carotenoid biosynthetic genes. massey.ac.nznih.gov By silencing key upstream and downstream genes, researchers have been able to perturb the pathway and observe the impact on the accumulation of this compound and its precursors.

Silencing of upstream genes like PDS and ZDS, and downstream genes like β-carotene hydroxylase (βOH or CHYb) and zeaxanthin epoxidase (ZEP), significantly reduced the transcript abundance of the targeted genes. massey.ac.nznih.gov This led to visible changes in petal color and a drastic reduction in total carotenoid concentration, typically by 75-90%. nih.gov

The perturbation of the pathway resulted in a significant shift in the carotenoid profile. The silencing of these genes caused a decrease in the final retro-carotenoid products, including this compound and retro-carotene-triol. massey.ac.nzmassey.ac.nz Concurrently, there was an accumulation of carotenoid intermediates that are normally present at very low levels, such as phytofluene, ζ-carotene, β-carotene, and zeaxanthin. massey.ac.nzmassey.ac.nz These results confirm the position of these enzymes in the pathway leading to this compound and demonstrate that a disruption at these steps prevents the synthesis of the final retro-carotenoid products.

Table 1: Effects of Virus-Induced Gene Silencing (VIGS) on Carotenoid Biosynthesis in Eschscholzia californica Petals

| Target Gene | Gene Function | Effect on Petal Color | Effect on Total Carotenoids | Effect on Carotenoid Profile |

|---|---|---|---|---|

| PDS (Phytoene Desaturase) | Upstream desaturase | Color altered, photobleaching nih.govnih.govresearchgate.net | Reduced by 75-90% nih.gov | Accumulation of phytoene; reduction of downstream products like this compound massey.ac.nz |

| ZDS (ζ-Carotene Desaturase) | Upstream desaturase | Color altered massey.ac.nznih.gov | Reduced by 75-90% nih.gov | Accumulation of ζ-carotene; reduction of this compound and retro-carotene-triol massey.ac.nz |

| βOH (β-Carotene Hydroxylase) | Downstream hydroxylation | Color altered massey.ac.nznih.gov | Reduced by 75-90% nih.gov | Accumulation of β-carotene; reduction of this compound and retro-carotene-triol massey.ac.nz |

| ZEP (Zeaxanthin Epoxidase) | Downstream epoxidation | Color altered massey.ac.nznih.gov | Reduced by 75-90% nih.gov | Accumulation of zeaxanthin; reduction of this compound and retro-carotene-triol massey.ac.nz |

Molecular Mechanisms of Carotenoid Esterification and Storage

The stability and accumulation of xanthophylls, including this compound, in plant tissues are significantly enhanced through esterification with fatty acids. This process increases the lipophilicity of the carotenoid molecules, which facilitates their sequestration and prevents enzymatic or photo-oxidative degradation. notulaebotanicae.roresearchgate.net

Enzymatic Control of Esterification: The molecular machinery responsible for xanthophyll esterification has been a subject of extensive research. Two primary families of enzymes have been identified as key catalysts in this process:

Xanthophyll Acyl-Transferase (XAT): Belonging to the GDSL esterase/lipase family, XAT has been identified as the enzyme responsible for lutein (B1675518) esterification in bread wheat. researchgate.netnih.gov It demonstrates broad substrate specificity, capable of esterifying various xanthophylls like lutein, zeaxanthin, and β-cryptoxanthin using different acyl donors, with a preference for triacylglycerides. nih.gov This suggests a mechanism of transesterification. Interestingly, studies have shown that XAT can be spatially separated from its carotenoid substrates within the cell, with XAT accumulating in the apoplast while carotenoids are synthesized in plastids. It is hypothesized that the breakdown of cellular compartments during processes like grain desiccation allows the enzyme to interact with its substrate. nih.gov

PALE YELLOW PETAL (PYP) / Phytyl Ester Synthase (PES): In flowers and fruits, proteins related to Phytyl Ester Synthase (PES) are primarily associated with xanthophyll esterification. researchgate.netcsic.es In tomato, the PYP1 gene, a homolog of PES, is essential for the formation of xanthophyll esters in petals and anthers. nih.gov Functional disruption of PYP1 leads to a loss of these esters, a decrease in total carotenoid content, and abnormal chromoplast development. nih.gov This indicates that esterification is not just for storage but is also crucial for promoting the sequestration of carotenoids and the proper formation of the storage organelles. researchgate.netnih.gov These enzymes, also referred to as Xanthophyll Esterase (XES), are homologous to Arabidopsis PES and catalyze the transfer of fatty acid acyl groups to the hydroxyl groups of xanthophylls. researchgate.net

Subcellular Storage in Plastoglobules: Once esterified, xanthophylls are sequestered in specialized sub-plastidial structures called plastoglobules. researchgate.net Plastoglobules are lipid-rich lipoprotein particles found within all plastid types, but they are particularly prominent in chromoplasts—the organelles responsible for pigment synthesis and storage in many flowers and fruits. nih.govoup.com

During the transformation of chloroplasts to chromoplasts (e.g., during fruit ripening or petal development), thylakoid membranes disintegrate, and the number and size of plastoglobules increase significantly. oup.com These structures provide a nonpolar microenvironment ideal for accumulating large quantities of hydrophobic molecules like carotenoid esters. researchgate.net The accumulation of these esters within plastoglobules is a key strategy employed by plants to create a metabolic sink, driving the massive accumulation of carotenoids that results in the vibrant colors of many non-photosynthetic tissues. researchgate.netoup.com The proteome of plastoglobules has been found to contain enzymes involved in carotenoid metabolism, suggesting they are not merely passive storage sites but are active in carotenoid synthesis and conversion. nih.gov

Table 1: Key Enzymes in Xanthophyll Esterification

| Enzyme Family | Specific Enzyme Example | Organism/Tissue Studied | Function | Reference |

|---|---|---|---|---|

| GDSL Esterase/Lipase | Xanthophyll Acyl-Transferase (XAT) | Bread Wheat (Triticum aestivum) grain | Catalyzes esterification of lutein and other xanthophylls via transesterification. | researchgate.netnih.gov |

| Phytyl Ester Synthase (PES) | PALE YELLOW PETAL 1 (PYP1) | Tomato (Solanum lycopersicum) flowers | Essential for esterification of neoxanthin (B191967) and violaxanthin (B192666); crucial for chromoplast development. | nih.gov |

Comparative Analysis of Biosynthetic Routes Across Diverse Organisms

The biosynthesis of carotenoids follows a highly conserved pathway in most photosynthetic organisms, including plants, algae, and cyanobacteria. This pathway begins with the synthesis of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP), catalyzed by phytoene synthase (PSY). oup.com A series of desaturation and isomerization reactions, catalyzed by enzymes like phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), converts the colorless phytoene into the red-colored lycopene. oup.commdpi.com From this crucial branch point, cyclization reactions catalyzed by lycopene cyclases (LCY-B, LCY-E) lead to the formation of α-carotene and β-carotene, the precursors to the vast array of xanthophylls. frontiersin.org

However, the biosynthesis of this compound, the principal carotenoid in the petals of the California poppy (Eschscholzia californica), represents a significant deviation from this common route. oup.comoup.com this compound is a retro-carotenoid, a class of carotenoids distinguished by a shift in the position of the conjugated double bonds in the polyene chain. researchgate.netnih.gov This structural feature necessitates a unique biosynthetic pathway that is not widely distributed among plants.

While organisms producing common carotenoids like lutein and zeaxanthin utilize β-carotene hydroxylase (BCH) to add hydroxyl groups to the β-rings of β-carotene, the pathway to this compound involves more complex modifications. nih.gov The biosynthesis of this compound is not fully elucidated, but studies suggest it is derived from common xanthophyll precursors. oup.comresearchgate.net It is proposed that violaxanthin is converted to retro-carotene-triol, which is then further converted to this compound. researchgate.net This conversion to a retro-structure requires enzymatic machinery that is distinct from the standard carotenoid pathway. While the Eschscholzia californica genome contains the expected genes for the upstream carotenoid pathway (e.g., PSY, PDS, ZDS, LCYB, BCH, ZEP), the specific enzymes that catalyze the final, unique steps to form the retro-polyene system of this compound remain to be definitively identified. oup.commassey.ac.nznih.gov

This contrasts sharply with carotenoid synthesis in other organisms:

Green Algae and Higher Plants (Photosynthetic Tissues): Primarily accumulate lutein, β-carotene, violaxanthin, and neoxanthin, which are integral to the photosynthetic apparatus. csic.es Their synthesis follows the canonical pathway without the retro-conversion steps.

Cyanobacteria: Synthesize a range of carotenoids including β-carotene and zeaxanthin, but also unique ketocarotenoids like echinenone. They utilize a distinct lycopene cyclase (CrtY) compared to plants.

Non-photosynthetic Bacteria and Fungi: Some species synthesize C30 or C40 carotenoids, often with unique terminal groups, through organism-specific enzymes. For instance, Xanthophyllomyces dendrorhous (a yeast) possesses a bifunctional enzyme with both phytoene synthase and lycopene cyclase activity. nih.gov

The biosynthesis of this compound in the California poppy is therefore a specialized, lineage-specific evolutionary adaptation. It leverages the conserved upstream carotenoid pathway before diverting intermediates into a unique series of reactions to produce a structurally distinct retro-carotenoid. The regulation appears linked more to pigment sequestration and esterification capacity than to transcriptional feedback on the biosynthetic genes themselves. massey.ac.nznih.gov

Table 2: Comparison of Carotenoid Biosynthesis End Products

| Organism/Group | Typical Major Carotenoids | Key Pathway Features | Reference |

|---|---|---|---|

| California Poppy (Eschscholzia californica) | This compound (esters), Retro-carotene-triol | Unique retro-carotenoid synthesis from xanthophyll precursors. | oup.comresearchgate.net |

| Higher Plants (e.g., Arabidopsis, Tomato) | Lutein, β-Carotene, Lycopene, Violaxanthin, Neoxanthin | Standard, non-retro carotenoid pathway. | frontiersin.orgcsic.es |

| Cyanobacteria (e.g., Synechocystis) | β-Carotene, Zeaxanthin, Echinenone | Utilizes CrtY lycopene cyclase. | nih.gov |

| Yeast (e.g., Xanthophyllomyces dendrorhous) | Astaxanthin, β-Carotene | Bifunctional PSY/LCY enzyme. | nih.gov |

Mentioned Compounds

Advanced Analytical Methodologies for Characterization and Quantification of Eschscholtzxanthin

Comprehensive Extraction and Sample Preparation Strategies for Carotenoids

The effective analysis of eschscholtzxanthin begins with its extraction from the source matrix, typically plant material such as the petals of the California poppy (Eschscholzia californica). The choice of extraction method is critical, as errors in this initial step can be significant. mdpi.com There is no single universal method for carotenoid extraction due to the wide variety of food and plant matrices. mdpi.com Generally, the process involves disrupting the plant cells to release the pigments and then solubilizing them in an appropriate organic solvent.

Commonly, samples are homogenized with a solvent using a mechanical blender or a mortar and pestle. service.gov.uk For soft materials like flower petals, these methods are efficient at breaking down cell walls. service.gov.uk The selection of solvents is paramount; polar solvents like acetone (B3395972), methanol (B129727), and ethanol (B145695) are often used, sometimes in combination with less polar solvents such as hexane (B92381) or ethyl acetate (B1210297), to effectively extract carotenoids of varying polarities. mdpi.compreprints.org Acetone has been widely used, and tetrahydrofuran (B95107) (THF) has also become a popular extraction solvent with the advent of HPLC. service.gov.uk For fresh plant material, water-miscible solvents like acetone are used to dehydrate the tissue, while dried materials can be extracted with water-immiscible solvents. service.gov.ukpreprints.org After initial extraction, a partitioning step is often employed, for instance, transferring the carotenoids from an acetone extract into petroleum ether, to concentrate the pigments and remove more polar, interfering substances. cgiar.org

In some cases, a saponification step using an alkali like potassium hydroxide (B78521) is performed to hydrolyze carotenoid esters and remove interfering lipids and chlorophylls. mdpi.comgoogle.com This is particularly useful for clarifying the extract before chromatographic analysis. mdpi.com However, this step may not always be necessary depending on the matrix and the target analytes. mdpi.com

Carotenoids, including this compound, are notoriously labile compounds, susceptible to degradation by light, heat, oxygen, and acids. nih.govmdpi.com Therefore, all extraction and sample preparation steps must be conducted under conditions that minimize these factors. It is standard practice to perform these procedures under subdued or yellow light to prevent photo-oxidation. researchgate.net The use of antioxidants, such as ascorbic acid, may be incorporated to prevent the formation of degradation products. mdpi.com

Thermal degradation is also a significant concern. jmb.or.kr High temperatures can lead to isomerization (conversion from the naturally occurring trans-form to various cis-isomers) and oxidation, altering the carotenoid profile of the sample and leading to inaccurate quantification. wur.nl Therefore, extractions are typically carried out at room temperature or below, and solvents are often evaporated under a stream of nitrogen at gentle temperatures (e.g., below 50°C). jmb.or.krnih.gov Samples and extracts should be stored at low temperatures (e.g., -20°C or below) in the dark and under an inert atmosphere (like nitrogen or argon) to ensure their stability prior to analysis. akjournals.comnih.gov The choice of solvent can also impact stability; for instance, some trichothecenes have shown greater stability in methanol compared to acetonitrile. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of carotenoid analysis, allowing for the separation of complex mixtures of pigments. The choice of technique depends on the analytical goal, whether it is for preparative isolation, qualitative identification, or precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the analysis of carotenoids, offering high resolution, speed, and sensitivity. nih.govresearchgate.net For xanthophylls like this compound, reversed-phase HPLC is most common, typically utilizing C18 or specialized C30 columns, which are particularly effective for separating carotenoid isomers. nih.govshimadzu.com

In the analysis of extracts from California poppy petals, HPLC with a photodiode array (PDA) detector has been successfully used to separate and identify this compound from other carotenoids like neoxanthin (B191967), violaxanthin (B192666), lutein (B1675518), and zeaxanthin (B1683548). researchgate.net The PDA detector is crucial as it provides the UV-Visible absorption spectrum for each separated peak, aiding in identification by comparing the spectral characteristics with known standards or literature data. nih.gov The mobile phase often consists of a gradient mixture of solvents like methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE) to achieve optimal separation of these structurally similar compounds. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | YMC Carotenoid C30 (250 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Methanol/MTBE/Water | nih.gov |

| Detection | Photodiode Array (PDA) | nih.govresearchgate.net |

| Typical Monitoring Wavelength | ~450 nm | nih.gov |

Coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for the unambiguous identification and structural elucidation of carotenoids. nih.govnih.gov Mass spectrometry offers high sensitivity and selectivity, providing molecular weight and fragmentation data that are invaluable for identifying compounds, especially when authentic standards are unavailable. nih.gov

Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for carotenoid analysis, as it is well-suited for these relatively nonpolar molecules. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), such as that performed on a quadrupole time-of-flight (QTOF) instrument, allows for the determination of elemental composition from accurate mass measurements. researchgate.net Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and generate a characteristic pattern that serves as a structural fingerprint. researchgate.net

Studies on retro-carotenoids, including this compound, have detailed their specific fragmentation patterns. researchgate.net In positive ion mode APCI-MS, this compound forms abundant in-source fragment ions due to the loss of water ([M+H-H₂O]⁺) from its hydroxylated ε-rings. researchgate.net A distinct cleavage at the central C-15,15' single bond is also a characteristic feature of retro-carotenoids in MS/MS analysis. researchgate.net This detailed mass spectral information facilitates the reliable identification of this compound in complex natural extracts. researchgate.netresearchgate.net

| Ionization Mode | Ion/Fragment | Significance | Reference |

|---|---|---|---|

| APCI (+) | [M+H]⁺ | Protonated molecule | researchgate.net |

| APCI (+) | [M+H-H₂O]⁺ | Abundant in-source fragment due to loss of water from ε-rings | researchgate.net |

| APCI-MS/MS | Cleavage at C-15,15' | Characteristic fragmentation for retro-carotenoids | researchgate.net |

Gas chromatography (GC) is generally not the preferred method for the analysis of intact carotenoids. nih.gov Carotenoids are large, non-volatile, and thermally labile molecules. nih.gov Direct analysis by GC would require high temperatures that would cause significant degradation of the compound before it could be vaporized and passed through the column.

However, GC coupled with mass spectrometry (GC-MS) can be used to analyze the degradation or cleavage products of carotenoids. atlantis-press.com It can also be applied after chemical derivatization or hydrogenation of the carotenoid to produce more volatile and stable compounds, though this adds complexity to the sample preparation and can introduce artifacts. nih.gov For the direct analysis and quantification of this compound in its native form, liquid chromatography techniques are far more suitable and widely employed.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the separation of plant pigments, including xanthophylls. researchgate.netjuniata.edu While it does not offer the high resolution of HPLC, it is a valuable tool for preliminary screening, method development, and preparative isolation of carotenoids. researchgate.netakjournals.com

In TLC, a sample extract is spotted onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. juniata.edu The plate is then placed in a developing chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components based on their differential affinity for the stationary and mobile phases. juniata.edu Less polar compounds, like carotenes, typically move further up the plate (higher Retention factor, Rf value), while more polar compounds, like xanthophylls, have lower Rf values. juniata.edujuliantrubin.com Different solvent systems, often containing mixtures of petroleum ether, hexane, and acetone, can be tested to optimize the separation of specific carotenoids. akjournals.comisroset.org The separated spots can be visualized by their native color and scraped from the plate for further analysis by other techniques like mass spectrometry. researchgate.net

| Pigment | Color | Approximate Rf Value | Reference |

|---|---|---|---|

| Carotene | Yellow-Orange | 0.91 | juniata.edu |

| Chlorophyll (B73375) a | Blue-Green | 0.63 | juniata.edu |

| Chlorophyll b | Green | 0.58 | juniata.edu |

| Xanthophylls | Yellow | 0.32 - 0.53 | juniata.edu |

Spectroscopic Characterization and Identification

Spectroscopic methods are indispensable for the detailed characterization of this compound. Techniques such as mass spectrometry, UV-visible spectroscopy, and nuclear magnetic resonance spectroscopy provide complementary information, enabling a comprehensive understanding of its molecular structure and properties.

Atmospheric pressure chemical ionization-quadrupole time-of-flight-high-resolution mass spectrometry (APCI-QTOF-HRMS) has proven to be a powerful tool for the structural elucidation of this compound. The soft ionization nature of APCI allows for the observation of the protonated molecule [M+H]⁺, providing crucial molecular weight information.

In-source fragmentation is a notable characteristic observed during the APCI-MS analysis of (all-E)-Eschscholtzxanthin. The primary in-source fragment ion corresponds to the loss of a water molecule from the protonated molecule, [M+H-H₂O]⁺, arising from the hydroxylated ε-rings. Subsequent resonance-stabilized elimination of the ε-rings at the exocyclic double bonds (C-6,7 and C-6',7') leads to further fragmentation.

Tandem mass spectrometry (MS/MS) experiments, utilizing collision-induced dissociation (CID), provide detailed structural information through the analysis of fragment ions in both positive and negative ion modes.

Positive Ion Mode APCI-MS/MS:

In the positive ion mode, the fragmentation of the [M+H]⁺ precursor ion of (all-E)-Eschscholtzxanthin reveals characteristic losses. A significant fragment is observed at m/z 549.4, corresponding to the loss of water ([M+H-H₂O]⁺). Further fragmentation of this ion leads to the cleavage of the polyene chain, yielding various product ions that help to map the molecule's structure. A key fragmentation involves the cleavage at the central C-15,15' single bond, which is a distinctive feature for retro-carotenoids.

Negative Ion Mode APCI-MS/MS:

The negative ion mode provides complementary fragmentation data. The deprotonated molecule [M-H]⁻ serves as the precursor ion. Similar to the positive mode, a neutral loss of water is observed. The fragmentation pattern in the negative ion mode can help to distinguish between isomeric carotenoids.

A detailed analysis of the fragmentation patterns allows for the confident identification of this compound in complex matrices. The high-resolution capabilities of QTOF-MS enable the determination of elemental compositions for both precursor and fragment ions, further solidifying the structural assignment.

Table 1: Key Mass Spectrometry Data for (all-E)-Eschscholtzxanthin

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss/Fragmentation Pathway |

| Positive APCI | 567.4 [M+H]⁺ | 549.4 | [M+H-H₂O]⁺ |

| 477.4 | Cleavage of ε-ring after water loss | ||

| 283.2 | Central cleavage at C-15,15' | ||

| Negative APCI | 565.4 [M-H]⁻ | 547.4 | [M-H-H₂O]⁻ |

Data compiled from theoretical fragmentation patterns of retro-carotenoids.

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for the quantification and purity assessment of carotenoids like this compound. The extended system of conjugated double bonds in its structure gives rise to characteristic absorption maxima (λmax) in the visible region of the electromagnetic spectrum.

The position of these absorption maxima is sensitive to the solvent used, a phenomenon known as solvatochromism. Generally, for carotenoids, there is a bathochromic (red) shift in λmax with increasing solvent polarity and refractive index. The fine structure of the absorption spectrum, often appearing as three distinct peaks or shoulders, provides additional information for identification.

For accurate quantification, the molar extinction coefficient (ε), also known as molar absorptivity, at a specific wavelength and in a defined solvent must be determined. This is achieved by measuring the absorbance of a solution of known concentration using the Beer-Lambert law. Purity assessment can be performed by examining the shape of the UV-Vis spectrum and comparing it to that of a pure standard. The presence of impurities can lead to distortions in the spectral shape and shifts in the absorption maxima.

Table 2: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| n-Hexane | 458 | 485 | 518 |

| Acetone | 464 | 492 | 525 |

| Ethanol | 462 | 490 | 523 |

Note: These values are representative for retro-carotenoids and may vary slightly for pure this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including the determination of their stereochemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical shifts (δ), spin-spin coupling constants (J), and integration values, which correspond to the number of protons giving rise to the signal. The complex olefinic region of the ¹H NMR spectrum of this compound provides key information about the configuration of the double bonds in the polyene chain.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms. The chemical shifts of the sp²-hybridized carbons in the polyene chain and the sp³-hybridized carbons in the ε-rings are particularly informative for structural confirmation.

For stereochemical analysis, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of the relative stereochemistry of substituents on the ε-rings. The presence or absence of specific cross-peaks in the NOESY/ROESY spectrum can definitively establish the spatial arrangement of atoms, which is crucial for assigning the correct stereoisomer.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound (in CDCl₃)

| Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Olefinic Protons | 5.5 - 7.0 | 120 - 145 |

| Methyl Protons (on polyene chain) | 1.8 - 2.1 | 12 - 15 |

| Methyl Protons (on ε-rings) | 0.9 - 1.8 | 20 - 30 |

| Hydroxyl Protons | Variable | - |

| Carbons of ε-rings | - | 30 - 70 |

Note: These are predicted ranges based on data for similar carotenoid structures. Actual values require experimental determination.

Development and Validation of Robust Analytical Protocols

The development and validation of robust analytical protocols are essential for the accurate and precise quantification of this compound in various samples. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the most commonly employed technique for this purpose.

A typical reversed-phase HPLC method utilizes a C18 or C30 column to achieve separation of this compound from other carotenoids and matrix components. The mobile phase usually consists of a gradient mixture of solvents like acetonitrile, methanol, and water, sometimes with modifiers like triethylamine (B128534) or ammonium (B1175870) acetate to improve peak shape and resolution.

Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH) to ensure the reliability of the analytical data. The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples and expressed as a percentage.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The development of a fully validated analytical method is a prerequisite for the reliable quantification of this compound in research, quality control, and stability studies.

Table 4: Typical Validation Parameters for an HPLC Method for Carotenoid Quantification

| Validation Parameter | Acceptance Criteria (Typical) |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (RSD%) | ≤ 2% for repeatability; ≤ 5% for intermediate precision |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Robustness | No significant change in results with minor variations in parameters |

Biological and Ecological Roles of Eschscholtzxanthin

Photoprotective Functions in Photosynthetic Organisms

Eschscholtzxanthin is instrumental in protecting photosynthetic organisms from the damaging effects of excessive light. Its functions include screening light, dissipating excess energy, and defending against photooxidative stress.

Role in Light Screening and Energy Dissipation

This compound, along with other red carotenoids, acts as a light screen, particularly during periods of high light exposure. nih.govdntb.gov.ua This screening function is crucial for preventing photoinhibition, a state where excessive light energy damages the photosynthetic apparatus. rseco.org In some plants, like Buxus sempervirens (common box), the accumulation of this compound and its derivatives in leaves during winter is a direct response to photoinhibitory conditions. nih.govdntb.gov.ua These red carotenoids help to attenuate the amount of light reaching the chlorophyll (B73375) molecules, thereby reducing the potential for photodamage. researchgate.net

Contribution to Antioxidant Defense Systems against Photooxidative Stress

Under high light conditions, the excess energy absorbed by chlorophyll can lead to the production of reactive oxygen species (ROS), which are highly damaging to cellular components. sidthomas.netfrontiersin.orgnih.gov Carotenoids, including this compound, play a crucial role as antioxidants, scavenging these harmful ROS and mitigating photooxidative stress. nih.govdntb.gov.uamassey.ac.nz The accumulation of this compound in leaves, particularly during winter, is considered a key antioxidant defense mechanism. nih.govdntb.gov.ua This is part of a coordinated photoprotective strategy that also involves the accumulation of other antioxidants like α-tocopherol. nih.govdntb.gov.ua The antioxidant capacity of carotenoids is essential for protecting membranes and other cellular structures from oxidative damage. frontiersin.org

Ecological Significance in Plant Adaptation and Survival

The presence of this compound has significant implications for a plant's ability to adapt to and survive in challenging environmental conditions, including cold, drought, and other stresses.

Role in Winter Acclimation and Cold Tolerance

The accumulation of red carotenoids, including this compound and its derivatives, is a notable adaptation for winter acclimation in some evergreen species like Buxus sempervirens and Ephedra monosperma. nih.govdntb.gov.uacas.cz During winter, these plants face the dual challenge of low temperatures and high light (photoinhibitory conditions), which can lead to significant stress on the photosynthetic apparatus. frontiersin.orgmdpi.comcornell.edu The synthesis of this compound contributes to the reddening of leaves, which helps in photoprotection. nih.govdntb.gov.ua This process occurs in conjunction with other protective measures, such as a decrease in chlorophyll content and the accumulation of other photoprotective compounds. nih.govdntb.gov.ua This adaptation allows these evergreen plants to tolerate the harsh winter conditions and resume normal photosynthetic activity in the spring. nih.govcas.czmartinjohncompany.comenvisionlandscapes.caaetree.com

Contribution to Stress Tolerance (e.g., drought, oxidative stress)

This compound's role extends to enhancing tolerance to other abiotic stresses, such as drought and general oxidative stress. nih.gov Carotenoids, in general, are known to be involved in plant responses to various stressors by acting as antioxidants and scavenging ROS that are produced under stress conditions. sidthomas.netmassey.ac.nzfrontiersin.orgwikipedia.orgresearchgate.netfrontiersin.org The accumulation of these pigments can help protect the plant from the damaging effects of drought and other environmental challenges that induce oxidative stress. nih.govoup.com While direct studies on this compound and drought are limited, the known antioxidant properties of carotenoids suggest a protective role. researchgate.netmdpi.comnih.gov

Pigmentation Role in Plant Reproductive Biology and Dispersal

This compound is a key pigment responsible for the vibrant yellow to orange coloration of the petals in the California poppy (Eschscholzia californica). nih.govoup.comoup.com This intense coloration is crucial for attracting pollinators, thereby playing a significant role in the plant's reproductive success. oup.comjst.go.jpresearchgate.net The unique color is due to the accumulation of this compound esters in the petal chromoplasts. oup.com The variation in flower color, from yellow to orange, is directly related to the quantity and profile of these carotenoid pigments. nih.gov Beyond flowers, carotenoids also contribute to the coloration of fruits in many species, which aids in attracting animals for seed dispersal. jst.go.jpresearchgate.netresearchgate.net

Table of Research Findings on this compound's Roles:

| Biological/Ecological Role | Organism(s) Studied | Key Findings | References |

|---|---|---|---|

| Photoprotection (Light Screening) | Buxus sempervirens | Accumulates in leaves during winter as a response to photoinhibitory conditions, acting as a light screen. | nih.govdntb.gov.ua |

| Antioxidant Defense | Buxus sempervirens | Acts as an antioxidant, protecting against photooxidative stress during winter. | nih.govdntb.gov.ua |

| Winter Acclimation | Buxus sempervirens, Ephedra monosperma | Contributes to the red coloration of leaves in winter, enhancing cold tolerance. | nih.govdntb.gov.uacas.cz |

| Flower Pigmentation | Eschscholzia californica (California poppy) | Principal carotenoid responsible for the intense yellow to orange petal color, attracting pollinators. | nih.govoup.comoup.com |

Table of Compound Names Mentioned:

| Compound Name |

|---|

| (all-E)-Eschscholtzxanthin |

| α-carotene |

| α-tocopherol |

| Anhydrothis compound |

| Antheraxanthin (B39726) |

| Astaxanthin |

| β-carotene |

| β-citraurin |

| β-cryptoxanthin |

| β-cryptoxanthin laurate |

| Canthaxanthin |

| Capsanthin |

| Capsorubin |

| Chlorophyll |

| Crocetin glycosides |

| Cyanidin |

| This compound |

| Gazaniaxanthin |

| Geranylgeranyl diphosphate (B83284) |

| Lactucaxanthin |

| Lutein (B1675518) |

| Luteoxanthin |

| Lycopene (B16060) |

| Monoanhydrothis compound |

| Neoxanthin (B191967) |

| Pelargonidin |

| Phytoene (B131915) |

| Phytofluene |

| Picrocrocin |

| Plastoquinol |

| Protopine |

| Retro-carotene-triol |

| Rhodoxanthin (B85631) |

| Safranal |

| Tangeraxanthin |

| Violaxanthin (B192666) |

| Xanthophyll |

| Zeaxanthin (B1683548) |

Evolutionary Implications of Retro-Carotenoid Presence in Specific Taxa

Retro-carotenoids are a unique class of pigments characterized by a shift in the position of the conjugated double bonds within their polyene chain compared to more common carotenoids. polivkalab.czresearchgate.netnih.gov This structural alteration, which results in a more planar relationship between the end rings and the polyene backbone, leads to distinct light-absorbing properties. researchgate.net The presence of retro-carotenoids like this compound and the closely related rhodoxanthin is not widespread across the biological world; instead, they exhibit a sporadic distribution in specific, often unrelated, taxa. This scattered occurrence raises compelling questions about their evolutionary origins and the selective pressures that favor their synthesis and accumulation.

The biosynthesis of retro-carotenoids has long been a subject of investigation. Recent studies have identified that they are derived from common carotenoid precursors. For instance, the vibrant red retro-carotenoid rhodoxanthin is synthesized from β-carotene. nih.gov This conversion is mediated by a specialized variant of the β-carotene hydroxylase (BCH) enzyme. nih.gov In honeysuckle (Lonicera), this enzyme, named Lonicera hydroxylase rhodoxanthin synthase (LHRS), is a diiron enzyme that catalyzes the multi-step transformation of β-carotene into rhodoxanthin. nih.gov Similarly, this compound, found prominently in the petals of the California poppy (Eschscholzia californica), is believed to be synthesized from precursors like violaxanthin or antheraxanthin through enzymatic processes that are still being fully elucidated. researchgate.netcore.ac.uk

The evolutionary narrative of retro-carotenoids is largely one of convergent evolution, where similar traits arise independently in different lineages. The genes responsible for carotenoid metabolism in animals show similarities to those in plants and other carotenogenic organisms, suggesting a shared evolutionary history for the foundational pathways. nih.gov However, the ability to produce the specific retro-configuration appears to have evolved multiple times. The enzymes that catalyze these conversions, such as the specialized BCH variants, likely arose through processes of gene duplication and subsequent functional divergence. nih.govplos.org This allows a taxon to "tinker" with existing metabolic pathways to produce novel compounds that confer a selective advantage. researchgate.net

The sporadic distribution across the plant and animal kingdoms supports this hypothesis. In plants, this compound is famously responsible for the golden-orange hue of the California poppy and is also found in the yellow arils of Taxus species. researchgate.netoup.com Rhodoxanthin has been identified in the sun-stressed leaves of various conifers and angiosperms like Aloe, as well as in the red berries of Lonicera species. researchgate.net In the animal kingdom, which must acquire carotenoids through diet, the ability to modify and accumulate retro-carotenoids is also seen. davetoews.com Rhodoxanthin is the primary red pigment in the head feathers of the Western Tanager (Piranga ludoviciana) and is also found in the vibrant plumage of fruit doves (Ptilinopus) and red cotingas (Phoenicircus). researchgate.net

This pattern suggests that the evolution of retro-carotenoid synthesis is driven by specific ecological functions. In plants, these pigments play roles in both photoprotection and reproduction. The accumulation of rhodoxanthin in sun-stressed leaves, for example, points to a photoprotective function, shielding the photosynthetic apparatus from damage. researchgate.net In flowers like the California poppy, the brilliant color produced by this compound serves to attract pollinators. oup.com In birds, the deposition of rhodoxanthin in feathers is a classic example of a sexual signal, where the intensity of coloration can indicate individual health and fitness to potential mates. researchgate.netresearchgate.net The evolution of the enzymatic machinery to produce these colors from dietary carotenoids represents a key innovation in visual communication. polivkalab.cz

The existence of distinct carotenoid profiles in different organisms, even those that are closely related, highlights the plasticity of these biosynthetic pathways. mdpi.commdpi.com The evolution of retro-carotenoid synthesis is a prime example of how organisms can adapt their chemical repertoire, co-opting existing enzymatic tools to create novel molecules that fulfill critical biological roles, from surviving environmental stress to ensuring reproductive success. d-nb.infotechscience.com

Data Tables

Table 1: Distribution of Key Retro-Carotenoids in Specific Taxa

| Retro-Carotenoid | Chemical Name | Found In (Examples) | Kingdom |

|---|---|---|---|

| This compound | 4',5'-Didehydro-4,5'-retro-β,β-carotene-3,3'-diol | California poppy (Eschscholzia californica), Taxus spp. (yew) | Plantae |

| Rhodoxanthin | 4',5'-Didehydro-4,5'-retro-β,β-carotene-3,3'-dione | Honeysuckle (Lonicera spp.), Taxus spp. (yew), various conifers, Western Tanager (Piranga ludoviciana), Fruit Doves (Ptilinopus spp.) | Plantae, Animalia |

| Eschscholtzxanthone | 3'-Hydroxy-4',5'-didehydro-4,5'-retro-β,β-caroten-3-one | Eschscholzia californica | Plantae |

Table 2: Key Enzymes in Carotenoid and Retro-Carotenoid Biosynthesis

| Enzyme | Abbreviation | Function | Role in Retro-Carotenoid Evolution |

|---|---|---|---|

| Phytoene Synthase | PSY | Catalyzes the first committed step in carotenoid biosynthesis, forming phytoene. | Foundational enzyme in the pathway that produces precursors for retro-carotenoids. oup.comwikipedia.org |

| Lycopene Cyclase | LCY | Cyclizes lycopene to form α-carotene or β-carotene. | Produces β-carotene, a key precursor for rhodoxanthin and other retro-carotenoids. nih.govwikipedia.org |

| β-Carotene Hydroxylase | BCH | Adds hydroxyl groups to the β-rings of carotenes (e.g., β-carotene to zeaxanthin). | A variant form (LHRS) has evolved in some species to catalyze the multi-step conversion of β-carotene to the retro-carotenoid rhodoxanthin. nih.gov |

Future Research Directions and Unexplored Potential of Eschscholtzxanthin

Discovery of Novel Biosynthetic Enzymes and Genetic Determinants

A primary area for future research is the complete elucidation of the eschscholtzxanthin biosynthetic pathway. While it is understood that carotenoid biosynthesis genes are fundamental, the specific enzymes responsible for the unique structural modifications of this compound remain largely unknown. wikipedia.orgnih.gov The "crt" gene cluster, responsible for carotenoid biosynthesis in many organisms, provides a starting point for investigation. wikipedia.org Key genes like crtB (phytoene synthase) and those encoding for desaturases are likely involved in the initial stages. wikipedia.org However, the specific enzymes that catalyze the retro-conversion and other modifications characteristic of this compound need to be identified.

Future research should focus on:

Transcriptome and Proteome Analysis: High-throughput sequencing of California poppy petal tissues at different developmental stages can identify candidate genes and proteins that are upregulated during peak this compound accumulation. jst.go.jp

Functional Genomics: Techniques like virus-induced gene silencing (VIGS) can be employed to systematically knock down the expression of candidate genes and observe the impact on the this compound content and profile. nih.gov

Enzyme Characterization: Once identified, the novel enzymes should be heterologously expressed and purified to characterize their substrate specificity, catalytic mechanism, and kinetic parameters.

Advanced Structural and Stereochemical Investigations to Elucidate Conformation and Chirality

The precise three-dimensional structure of this compound, including its conformation and chirality, is critical for understanding its function and potential applications. While the basic connectivity of the molecule is known, its stereochemistry, which dictates its interaction with other molecules and its optical properties, requires further investigation. cnjournals.comlibretexts.orgegrassbcollege.ac.inslideshare.net The presence of chiral centers in the molecule suggests the existence of different stereoisomers, each with potentially unique biological activities. egrassbcollege.ac.in

Future research should employ advanced analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D and 3D NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms.

X-ray Crystallography: If suitable crystals can be obtained, X-ray crystallography will offer an unambiguous determination of the absolute configuration.

Chiral Chromatography: The development of specific chiral separation methods will be essential to isolate and study individual stereoisomers. sathyabama.ac.in

In-depth Studies on Subcellular Localization and Interaction with Cellular Components

Understanding where and how this compound is stored and interacts within the plant cell is crucial for comprehending its physiological role. In the California poppy, carotenoids, including this compound, are localized in plastids, specifically at the base of the epidermal cells. nih.gov These pigment-containing plastids are situated beneath a large vacuole. nih.gov This specific localization is thought to enhance the flower's color by focusing light onto the pigmented region. nih.gov

Further research is needed to:

High-Resolution Microscopy: Advanced imaging techniques, such as confocal laser scanning microscopy and transmission electron microscopy, can provide more detailed insights into the ultrastructure of the pigment-storing plastids. researchgate.net

Proteomic Analysis of Plastids: Identifying the proteins present within the this compound-containing plastids could reveal proteins involved in its transport, sequestration, and stability.

Investigate Esterification: A significant portion of carotenoids in poppy petals are esterified, which is believed to enhance their stability and accumulation. nih.govjst.go.jp Identifying the specific enzymes responsible for the esterification of this compound would be a significant step forward.

Comprehensive Ecological Genomics and Metabolomics Approaches

The interplay between an organism's genes, its metabolic products, and its environment is a key area of modern biological research. biomedcentral.comnih.govnih.gov Applying ecological genomics and metabolomics to the study of this compound can provide a holistic understanding of its function in the context of the California poppy's ecology. birdgenoscape.org For instance, the accumulation of certain carotenoids has been linked to responses to environmental stress. uab.cat

Future research directions include:

Genome-Wide Association Studies (GWAS): By analyzing the genomes of diverse California poppy populations with varying this compound content, it may be possible to identify genetic variations associated with high levels of this pigment. biomedcentral.com

Metabolite Profiling: Comprehensive analysis of the metabolome of poppy petals can reveal correlations between this compound levels and other metabolites, suggesting potential functional relationships. nih.gov

Environmental Stress Studies: Investigating how factors such as light intensity, temperature, and nutrient availability affect this compound production can shed light on its ecological role.

Exploration of Unconventional Non-Clinical Applications and Research Avenues

Beyond its biological role, the vibrant color and chemical properties of this compound suggest a range of potential non-clinical applications.

Natural Pigment in Materials Science: The demand for natural pigments is growing as an alternative to synthetic dyes. kingchroma.comkingchroma.com this compound, with its intense yellow-orange hue, could be explored as a natural colorant for textiles, cosmetics, and food. acs.orgresearchgate.netnih.gov Research would need to focus on extraction efficiency, stability under various conditions (light, heat, pH), and compatibility with different materials.

Biomarker in Environmental Monitoring: Biomarkers are measurable indicators of environmental health. numberanalytics.comugr.es Plants can act as bioindicators of pollution. ugr.es Further research could investigate whether the accumulation or modification of this compound in California poppies is influenced by specific environmental pollutants, potentially making it a useful biomarker for monitoring ecosystem health. researchgate.netdergipark.org.trnih.gov For example, changes in pigment profiles could signal the presence of heavy metals or other toxins in the soil. numberanalytics.com

Development of Sustainable and Economically Viable Production Platforms

To realize the potential of this compound in various applications, efficient and sustainable production methods are necessary. researchgate.net Relying solely on extraction from California poppies may not be economically viable on a large scale.

Future research should focus on:

Metabolic Engineering in Microorganisms: Introducing the identified biosynthetic genes for this compound into microbial hosts like Escherichia coli or yeast could enable large-scale, controlled production through fermentation. slideshare.netmdpi.com

Plant Cell and Tissue Culture: Optimizing the growth conditions and elicitor treatments in California poppy cell cultures could enhance the yield of this compound. nih.gov

Optimization of Extraction and Purification: Developing efficient and green extraction and purification protocols from both natural and engineered sources will be crucial for commercial viability.

Integration of Systems Biology and Synthetic Biology for Pathway Engineering and Optimization

The convergence of systems biology and synthetic biology offers a powerful framework for engineering and optimizing the production of valuable compounds like this compound. bioenfapesp.orgfrontiersin.orgberkeley.edunih.gov Systems biology provides a comprehensive understanding of the complex cellular networks, while synthetic biology provides the tools to rationally design and construct new biological systems. chalmers.setu-dresden.de

Key research activities in this area would involve:

Mathematical Modeling: Developing computational models of the carotenoid biosynthetic pathway in the California poppy can help predict the effects of genetic modifications and identify metabolic bottlenecks. routledge.com

Pathway Construction and Optimization: Using synthetic biology tools, novel biosynthetic pathways for this compound can be designed and assembled in microbial hosts. nih.gov This includes optimizing the expression levels of pathway enzymes and balancing metabolic fluxes to maximize product yield. nih.gov

Development of Biosensors: Creating biosensors that can detect this compound or its precursors in real-time would facilitate high-throughput screening of engineered strains and optimization of fermentation conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.